N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-2-5-13(6-3-11)20-9-16(19)18-12-4-7-15-14(8-12)17-10-21-15/h2-8,10H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRQPZGTWYUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of benzo[d]thiazole with p-tolylthioacetic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Commonly used catalysts include palladium and copper-based catalysts, which facilitate the formation of the desired product through a series of intermediate steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rate, resulting in consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis and Properties
The compound is synthesized through the reaction of benzo[d]thiazole with p-tolylthioacetic acid, typically facilitated by palladium or copper-based catalysts under controlled conditions to ensure high yield and purity. The synthesis methods are crucial as they influence the compound's properties and its subsequent applications in research and industry.
Table 1: Synthesis Overview
| Reaction Component | Role |
|---|---|
| Benzo[d]thiazole | Starting material |
| p-Tolylthioacetic acid | Reactant |
| Palladium/Copper catalyst | Catalyst |
| Controlled temperature | Reaction condition |
Anti-inflammatory Activity
Research has indicated that derivatives of N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide exhibit anti-inflammatory properties. In a study evaluating similar compounds, promising anti-inflammatory effects were observed through in vivo pharmacological screening, particularly against cyclooxygenase-2 (COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: COX-2 Inhibition
A group of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs was synthesized and tested for their ability to inhibit COX-2. Molecular docking studies confirmed strong binding interactions with the COX-2 enzyme, correlating with observed anti-inflammatory activity in animal models .
Anticancer Potential
The compound has been explored for its anticancer properties. Thiazole derivatives are known to interact with various molecular targets involved in cancer progression, making them suitable candidates for further development as anticancer agents.
Table 2: Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compounds inhibit enzymes involved in cancer cell proliferation. |
| Apoptosis Induction | Triggering programmed cell death in cancer cells. |
| Cell Cycle Regulation | Modulating pathways that control cell division. |
Coordination Chemistry
The thiazole moiety in this compound allows for potential coordination with metal ions, which can be utilized in developing chemosensors for toxic metals or luminescent probes. The sulfur atom's affinity for heavy metals enhances the compound's utility in environmental monitoring and biomedical applications .
Case Study: Metal Ion Complexation
Recent studies have shown that derivatives containing the thiazole ring can selectively form complexes with cadmium ions, demonstrating their potential as chemosensors . Spectroscopic methods confirmed the formation of stable complexes, highlighting their application in detecting heavy metal contamination.
Industrial Applications
In addition to its biological significance, this compound has potential industrial applications, particularly in materials science. Its properties can be harnessed in developing new materials with specific electrical or optical characteristics.
Table 3: Industrial Applications
| Field | Application |
|---|---|
| Materials Science | Development of semiconductors and polymers |
| Environmental Monitoring | Use as a chemosensor for detecting toxic metals |
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide with structurally and functionally related acetamide derivatives and heterocyclic compounds (Table 1).
Table 1: Key Comparisons of Structural Analogs
Structural Differences and Pharmacological Implications
Sulfur-Containing Moieties :
- The target compound’s p-tolylthio group distinguishes it from analogs like Ravindra’s sulfonylpiperazine derivatives (e.g., Compound 47) . The thioether linkage in the target may enhance metabolic stability compared to sulfonyl groups, which are more prone to enzymatic hydrolysis.
- In contrast, compounds like 5d () feature a benzothiazol-2-ylthio group but lack the acetamide linkage, instead incorporating spiroindoline rings. This structural variance correlates with their anti-inflammatory and analgesic activities .
Heterocyclic Modifications :
- The benzo[d]thiazole core in the target compound is shared with LSN3316612 (), which substitutes the acetamide with a methylpiperidine-fluoropyridinyl group. LSN3316612’s OGA inhibitory activity suggests that benzo[d]thiazole derivatives can target enzymes involved in post-translational modifications .
- Compounds 9a–9e () replace the benzo[d]thiazole with benzimidazole-triazole-thiazole hybrids. The triazole ring in these analogs may improve solubility, but their larger molecular weight (~500–550 g/mol) could reduce bioavailability compared to the target compound .
Lipophilicity and Binding Interactions :
- The p-tolylthio group in the target compound likely increases lipophilicity (clogP ~3.5–4.0, estimated), similar to the 4-bromophenyl group in Compound 9c (). Such substituents may enhance membrane penetration but could also elevate toxicity risks .
- Chalcone derivatives () with α,β-unsaturated ketones exhibit broader antimicrobial activity but lack the acetamide scaffold, limiting direct comparability .
Biological Activity
N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide is a compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The structure of this compound consists of a benzothiazole ring connected to a p-tolylthio group via an acetamide linkage. The synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, resulting in successful acylation confirmed by crystallographic studies showing normal bond lengths and angles .
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values comparable to standard chemotherapeutics . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
2. Acetylcholinesterase Inhibition
Compounds containing benzothiazole structures have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest that these compounds can effectively bind to the active site of AChE, enhancing acetylcholine levels in the brain.
3. Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activity. Studies report that these compounds exhibit broad-spectrum antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as AChE plays a significant role in its neuroprotective effects.
- Induction of Apoptosis : In cancer cells, benzothiazole derivatives can trigger apoptotic pathways, leading to cell death.
- Interaction with Cellular Targets : The compound may interact with various cellular receptors or proteins, influencing signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives:
Q & A
Q. What computational tools validate discrepancies between predicted and experimental logP values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
